molecular formula C22H32O2 B1245718 7alpha-Methyl-4-pregnene-3,20-dione

7alpha-Methyl-4-pregnene-3,20-dione

Cat. No.: B1245718
M. Wt: 328.5 g/mol
InChI Key: ZJTSNYHPKIGSEQ-WYVJSDDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7alpha-Methyl-4-pregnene-3,20-dione is a corticosteroid hormone.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis for Biological Studies : Medroxyprogesterone bromoacetate, a derivative of 7alpha-Methyl-4-pregnene-3,20-dione, has been synthesized for use in reproductive biological experiments. It forms conjugates with various amino acids and inactivates certain enzymes, demonstrating its potential in biochemical studies (Samant & Sweet, 1977).

Metabolic Research

  • Metabolism in Liver Diseases : Studies on the metabolism of various steroids, including this compound derivatives, have provided insights into liver disease and the effects of treatments like orotic acid feeding on steroid metabolism (Carrella et al., 1976).

Plant-Derived Compounds

  • Derivatives from Plant Sources : Research has identified pregnene derivatives, closely related to this compound, in Solenostemma argel leaves. These findings are significant for phytochemistry and the study of natural steroid compounds (Hassan et al., 2001).

Steroid Chemistry and Derivatives

  • Synthesis of Steroid Analogs : Research on the synthesis of various steroid analogs, including those based on this compound, contributes to our understanding of steroid chemistry and the development of new compounds with potential therapeutic applications (Salvi et al., 1976).

Biotransformation Studies

  • Progesterone Biotransformation : Investigation into the biotransformation of progesterone, related to this compound, by plant cell cultures has revealed new insights into the metabolic pathways of steroids in plants (Yagen et al., 1978).

Cancer Research

  • Breast Cancer Studies : Research on plasma membrane receptors for progesterone metabolites, including those related to this compound, in breast cancer cells has provided new perspectives on the role of these compounds in cancer biology (Weiler & Wiebe, 2000).

Properties

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

(7R,8S,9S,10R,13S,14S,17S)-17-acetyl-7,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H32O2/c1-13-11-15-12-16(24)7-9-21(15,3)19-8-10-22(4)17(14(2)23)5-6-18(22)20(13)19/h12-13,17-20H,5-11H2,1-4H3/t13-,17-,18+,19+,20+,21+,22-/m1/s1

InChI Key

ZJTSNYHPKIGSEQ-WYVJSDDNSA-N

Isomeric SMILES

C[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)C(=O)C)C

SMILES

CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)C(=O)C)C

Canonical SMILES

CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)C(=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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